molecular formula C11H11NOS B7792823 8-Methoxy-4-methyl-1,2-dihydroquinoline-2-thione

8-Methoxy-4-methyl-1,2-dihydroquinoline-2-thione

Cat. No.: B7792823
M. Wt: 205.28 g/mol
InChI Key: MJHJFBZDBORCGI-UHFFFAOYSA-N
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Description

8-Methoxy-4-methyl-1,2-dihydroquinoline-2-thione is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a methoxy group at the 8th position, a methyl group at the 4th position, and a thione group at the 2nd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-4-methyl-1,2-dihydroquinoline-2-thione can be achieved through several methods One common approach involves the reaction of 8-methoxyquinoline with methyl iodide in the presence of a base to introduce the methyl group at the 4th position

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-4-methyl-1,2-dihydroquinoline-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the thione group to a thiol or other sulfur-containing groups.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

8-Methoxy-4-methyl-1,2-dihydroquinoline-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Methoxy-4-methyl-1,2-dihydroquinoline-2-thione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are subject to ongoing research to fully elucidate its mode of action.

Comparison with Similar Compounds

Similar Compounds

    8-Methoxyquinoline: Lacks the methyl and thione groups, making it less versatile in certain applications.

    4-Methylquinoline: Lacks the methoxy and thione groups, affecting its chemical reactivity and biological activity.

    2-Thioquinoline: Lacks the methoxy and methyl groups, which may influence its properties and applications.

Uniqueness

8-Methoxy-4-methyl-1,2-dihydroquinoline-2-thione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

8-methoxy-4-methyl-1H-quinoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-7-6-10(14)12-11-8(7)4-3-5-9(11)13-2/h3-6H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHJFBZDBORCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)NC2=C1C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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